Clethodim-Sulfon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Clethodim sulfone (CS) is an organic compound with the chemical formula C6H12O4S. It is an important intermediate in the synthesis of various organic molecules, and is used in a variety of scientific research applications. CS is a colorless, crystalline solid with a melting point of 98°C and a boiling point of 254°C.

Wissenschaftliche Forschungsanwendungen

Pestizid-Risikobewertung

Clethodim-Sulfon wird in der Pestizid-Risikobewertung des Wirkstoffs Clethodim verwendet {svg_1}. Es wird verwendet, um die Identität, physikalischen/chemischen/technischen Eigenschaften, Säugetiertoxizität, Rückstände, Umweltverhalten und -schicksal sowie Ökotoxizität zu bewerten {svg_2}. Das Risiko für Regenwürmer fressende Vögel und Säugetiere wurde im ersten Schritt für Böden mit einem pH-Wert < 5,5 als hoch eingestuft {svg_3}.

Herbizidanwendung

Clethodim ist ein Cyclohexandionderbizid, das oft zur selektiven Bekämpfung von einkeimblättrigen Unkräutern wie Hirse, Dickhafer in Heilpflanzen verwendet wird {svg_4}. This compound, als Metabolit von Clethodim, ist Teil des Stoffwechselprofils dieses Herbizids {svg_5}.

Insektizid-Stoffwechsel

This compound ist auch am Stoffwechselprofil des Insektizids Spirotetramat beteiligt {svg_6}. Spirotetramat wird häufig gegen Blattläuse eingesetzt, die oft Heilpflanzen anziehen {svg_7}.

Pflanzenwachstum und -verarbeitung

Das Stoffwechselprofil und das Verhalten von Clethodim und seinen Metaboliten, einschließlich this compound, werden während des Pflanzenwachstums und der -verarbeitung unter kontrollierten Gewächshausversuchsbedingungen untersucht {svg_8}. Die terminalen Rückstände von this compound in pflanzlichen Matrizen wurden unterhalb der EU-Höchstmengenrückstandslimits gemessen {svg_9}.

Lebensmittelsicherheitsbewertungen

Die Auswirkungen der Vorbehandlung mit Waschen und Dehydration auf die Rückstände von this compound werden bewertet, und Verarbeitungsfaktoren (PF) werden für genauere Lebensmittelsicherheitsbewertungen berechnet {svg_10}. Die PF-Werte von Clethodim nach dem Trocknen vor dem Waschen lagen unter 1, was auf eine Reduktion der anfänglichen Rückstände hinweist {svg_11}.

Bewertung der Wahrscheinlichkeit eines Ernährungsrisikos

This compound wird verwendet, um die Wahrscheinlichkeit eines Ernährungsrisikos von Pestiziden in Sojabohnen und grünen Sojabohnen auf der Grundlage von Feldversuchsdaten und relevanten toxikologischen Parametern zu bewerten {svg_12}.

Wirkmechanismus

Target of Action

Clethodim Sulfone primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids . By inhibiting this enzyme, Clethodim Sulfone disrupts the normal metabolic processes in plants, leading to their eventual death .

Mode of Action

Clethodim Sulfone, as a selective cyclohexanedione herbicide, exhibits its pesticidal activity by inhibiting ACCase . This inhibition disrupts the synthesis of fatty acids, which are essential components of plant cell membranes and energy storage molecules .

Biochemical Pathways

The primary biochemical pathway affected by Clethodim Sulfone is the fatty acid biosynthesis pathway . By inhibiting ACCase, Clethodim Sulfone prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis . This disruption leads to a deficiency in fatty acids, affecting various downstream processes such as cell membrane formation and energy storage .

Pharmacokinetics

Clethodim Sulfone exhibits high oral absorption, with 88-95% of the administered dose being absorbed based on urine, tissue, expired CO2, cage wash, and residual carcass . The compound is rapidly eliminated, with 94-98% of the administered dose excreted within 48 hours . The principal route of excretion is via urine (87-93%), with a smaller percentage (9-17%) eliminated in the feces . There is no evidence of bioaccumulation .

Result of Action

The molecular and cellular effects of Clethodim Sulfone’s action primarily involve the disruption of fatty acid biosynthesis . This disruption leads to a deficiency in fatty acids, which are crucial for the formation of cell membranes and energy storage . Consequently, the normal functioning of plant cells is disrupted, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Clethodim Sulfone. For instance, soil pH can affect the risk to earthworm-eating birds and mammals . More research is needed to fully understand the impact of various environmental factors on the action of Clethodim Sulfone .

Safety and Hazards

Pesticides, including Clethodim, are subject to safety regulations and other legal or administrative provisions applicable to their manufacture, sale, transportation, storage, handling, preparation, and use . Improper storage, handling, preparation, and use of pesticides can result in a lowering or complete loss of safety and efficacy . Specific safety and hazard information for Clethodim Sulfone is not detailed in the sources.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Clethodim Sulfone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is acetyl coenzyme A carboxylase (ACCase), which is crucial for fatty acid biosynthesis. Clethodim Sulfone inhibits ACCase, leading to the disruption of lipid metabolism in target organisms . Additionally, Clethodim Sulfone interacts with other biomolecules such as catalase and ascorbate peroxidase, affecting their enzymatic activities . These interactions highlight the compound’s role in modulating oxidative stress responses and metabolic processes.

Cellular Effects

Clethodim Sulfone exerts various effects on different types of cells and cellular processes. In plant cells, it inhibits cell division and elongation, leading to stunted growth and reduced biomass . The compound also affects cell signaling pathways by altering the expression of genes involved in stress responses and metabolic regulation. In animal cells, Clethodim Sulfone has been shown to influence cellular metabolism by disrupting lipid synthesis and energy production. These effects are mediated through the inhibition of key enzymes and the modulation of gene expression.

Molecular Mechanism

The molecular mechanism of Clethodim Sulfone involves its binding interactions with specific biomolecules and the inhibition of enzymatic activities. Clethodim Sulfone binds to the active site of acetyl coenzyme A carboxylase, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA . This inhibition disrupts the fatty acid biosynthesis pathway, leading to a decrease in lipid production. Additionally, Clethodim Sulfone affects the expression of genes involved in oxidative stress responses, further influencing cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clethodim Sulfone change over time due to its stability, degradation, and long-term impact on cellular function. Clethodim Sulfone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its bioactivity . Long-term exposure to Clethodim Sulfone has been shown to cause persistent changes in cellular metabolism and gene expression, indicating potential chronic effects on organismal health.

Dosage Effects in Animal Models

The effects of Clethodim Sulfone vary with different dosages in animal models. At low doses, the compound may cause mild disruptions in lipid metabolism and oxidative stress responses. At high doses, Clethodim Sulfone can lead to significant toxic effects, including liver damage, oxidative stress, and impaired energy production . These dose-dependent effects highlight the importance of understanding the threshold levels for safe exposure to Clethodim Sulfone.

Metabolic Pathways

Clethodim Sulfone is involved in several metabolic pathways, primarily related to lipid metabolism and oxidative stress responses. The compound inhibits acetyl coenzyme A carboxylase, disrupting the fatty acid biosynthesis pathway . Additionally, Clethodim Sulfone affects the activity of enzymes such as catalase and ascorbate peroxidase, which are involved in the detoxification of reactive oxygen species . These interactions influence metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

Clethodim Sulfone is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can accumulate in lipid-rich tissues due to its lipophilic nature, leading to localized effects on lipid metabolism . Additionally, Clethodim Sulfone may interact with transporters involved in the uptake and efflux of fatty acids, influencing its distribution within the organism.

Subcellular Localization

The subcellular localization of Clethodim Sulfone is primarily within the cytoplasm and lipid-rich organelles such as the endoplasmic reticulum and lipid droplets. The compound’s activity and function are influenced by its localization, as it can directly interact with enzymes and other biomolecules involved in lipid metabolism . Post-translational modifications and targeting signals may also play a role in directing Clethodim Sulfone to specific subcellular compartments.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Clethodim Sulfone can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Clethodim", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Dimethyl sulfoxide (DMSO)", "Acetic anhydride (C4H6O3)" ], "Reaction": [ "Clethodim is first oxidized to form Clethodim sulfoxide, using hydrogen peroxide and sulfuric acid.", "The Clethodim sulfoxide is then treated with sodium hydroxide to form Clethodim sulfone.", "The Clethodim sulfone is then reacted with dimethyl sulfoxide and acetic anhydride to form Clethodim Sulfone.", "The final product is then purified through crystallization or column chromatography." ] } | |

CAS-Nummer |

111031-17-5 |

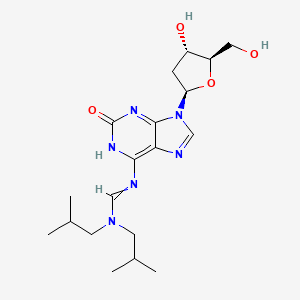

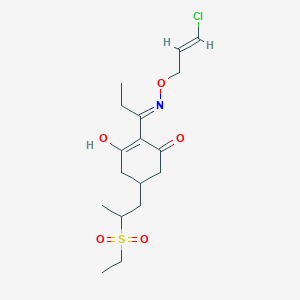

Molekularformel |

C17H26ClNO5S |

Molekulargewicht |

391.9 g/mol |

IUPAC-Name |

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C17H26ClNO5S/c1-4-14(19-24-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)25(22,23)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14- |

InChI-Schlüssel |

GLOKEOJMCXNRJB-SUJSHMTESA-N |

Isomerische SMILES |

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O |

SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O |

Kanonische SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O |

Synonyme |

2-[1-[[(3-Chloro-2-propen-1-yl)oxy]imino]propyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one |

Herkunft des Produkts |

United States |

Q & A

Q1: What are the analytical challenges in detecting Clethodim and its metabolites in crops, and how does the research address them?

A1: Clethodim can degrade into its metabolites, Clethodim Sulfoxide and Clethodim Sulfone, making accurate quantification challenging. The research by [, ] addresses this by oxidizing both Clethodim and Clethodim Sulfoxide to Clethodim Sulfone using m-chloroperoxybenzoic acid before analysis. This approach simplifies the process by quantifying a single stable metabolite, Clethodim Sulfone, representing the total residue of Clethodim and its degradation products. The developed method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [] or confirmation by LC/MS with electrospray ionization (ESI) [], ensuring high sensitivity and selectivity for trace analysis in complex matrices like soil and various crops.

Q2: How sensitive and effective are the developed analytical methods for detecting Clethodim Sulfone in real-world samples?

A2: The research demonstrates the high sensitivity and effectiveness of the developed methods for analyzing Clethodim Sulfone in real-world samples. The limit of detection (LOD) for Clethodim Sulfone in both soil and tobacco samples was determined to be 0.024 - 0.06 mg/kg, while the limit of quantification (LOQ) ranged from 0.08 - 0.2 mg/kg []. This level of sensitivity allows for the detection of trace amounts of the compound, ensuring the safety and regulatory compliance of agricultural products. The method's efficacy is evident in its successful application to analyze real soil and tobacco samples, demonstrating its practical value in monitoring Clethodim residues in the environment and agricultural products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)